Cas no 1159822-29-3 (2-(Pyrimidin-2-yloxy)benzonitrile)
2-(Pyrimidin-2-yloxy)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-pyrimidin-2-yloxybenzonitrile
- MFCD12068354
- 1159822-29-3
- DTXSID00694983
- CS-0171184
- 2-(PYRIMIDIN-2-YLOXY)BENZONITRILE
- 2-(Pyrimidin-2-yloxy)-benzonitrile
- A920872
- AKOS006229546
- 2-[(Pyrimidin-2-yl)oxy]benzonitrile
- SB55960
- AS-31389
- 2-(Pyrimidin-2-yloxy)benzonitrile
-
- MDL: MFCD12068354
- Inchi: 1S/C11H7N3O/c12-8-9-4-1-2-5-10(9)15-11-13-6-3-7-14-11/h1-7H
- InChI Key: FRWUEBTUQAVVSC-UHFFFAOYSA-N
- SMILES: O(C1N=CC=CN=1)C1C=CC=CC=1C#N
Computed Properties
- Exact Mass: 197.058911855g/mol
- Monoisotopic Mass: 197.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 58.8Ų
2-(Pyrimidin-2-yloxy)benzonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280;P305+P351+P338
- Storage Condition:Room temperature
2-(Pyrimidin-2-yloxy)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 30055-1/G |
2-(PYRIMIDIN-2-YLOXY)BENZONITRILE |
1159822-29-3 | 97% | 1g |
$99 | 2023-09-18 | |
| AstaTech | 30055-5/G |
2-(PYRIMIDIN-2-YLOXY)BENZONITRILE |
1159822-29-3 | 97% | 5g |
$399 | 2023-09-18 | |
| Alichem | A089007793-5g |
2-(Pyrimidin-2-yloxy)benzonitrile |
1159822-29-3 | 95% | 5g |
$430.92 | 2023-09-04 | |
| abcr | AB282836-1 g |
2-(Pyrimidin-2-yloxy)-benzonitrile; 97% |
1159822-29-3 | 1g |
€209.40 | 2023-04-26 | ||
| abcr | AB282836-5 g |
2-(Pyrimidin-2-yloxy)-benzonitrile; 97% |
1159822-29-3 | 5g |
€686.10 | 2023-04-26 | ||
| Apollo Scientific | OR963445-250mg |
2-(Pyrimidin-2-yloxy)benzonitrile |
1159822-29-3 | 95% | 250mg |
£105.00 | 2025-02-21 | |
| Apollo Scientific | OR963445-1g |
2-(Pyrimidin-2-yloxy)benzonitrile |
1159822-29-3 | 95% | 1g |
£235.00 | 2025-02-21 | |
| TRC | P840588-50mg |
2-(Pyrimidin-2-yloxy)benzonitrile |
1159822-29-3 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P840588-100mg |
2-(Pyrimidin-2-yloxy)benzonitrile |
1159822-29-3 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P840588-500mg |
2-(Pyrimidin-2-yloxy)benzonitrile |
1159822-29-3 | 500mg |
$ 210.00 | 2022-06-03 |
2-(Pyrimidin-2-yloxy)benzonitrile Suppliers
2-(Pyrimidin-2-yloxy)benzonitrile Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 2-(Pyrimidin-2-yloxy)benzonitrile
2-(Pyrimidin-2-yloxy)benzonitrile: A Promising Compound in Medicinal Chemistry
2-(Pyrimidin-2-yloxy)benzonitrile (CAS No. 1159822-29-3) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, also known as 2-(2-Pyrimidinyloxy)benzonitrile, is a member of the benzonitrile family and features a pyrimidine moiety attached to the benzene ring via an ether linkage. The combination of these functional groups imparts distinct chemical and biological characteristics, making it a valuable candidate for various research and development efforts.
The molecular structure of 2-(Pyrimidin-2-yloxy)benzonitrile (C13H9N3O) is characterized by its aromatic benzene ring and the pyrimidine heterocycle, which are connected through an oxygen atom. This arrangement provides a rigid, planar structure that can interact with biological targets in specific and predictable ways. The nitrile group, a key feature of the molecule, is known for its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity.
Recent studies have highlighted the potential of 2-(Pyrimidin-2-yloxy)benzonitrile in various therapeutic areas. One notable application is in the development of anticancer agents. Research has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key enzymes involved in DNA replication and repair, thereby disrupting the cell cycle and inducing apoptosis.
In addition to its anticancer properties, 2-(Pyrimidin-2-yloxy)benzonitrile has also been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 2-(Pyrimidin-2-yloxy)benzonitrile has also been studied extensively. It has been found to exhibit good oral bioavailability and favorable metabolic stability, which are essential characteristics for a drug candidate. Furthermore, preclinical studies have shown that this compound has low toxicity and does not cause significant adverse effects at therapeutic doses.
In the realm of drug discovery, 2-(Pyrimidin-2-yloxy)benzonitrile serves as a valuable scaffold for the design and synthesis of novel compounds with enhanced biological activity. Researchers have used this compound as a starting point to develop derivatives with improved potency, selectivity, and pharmacological properties. For example, modifications to the pyrimidine or benzene ring can lead to compounds with enhanced binding affinity to specific targets or improved pharmacokinetic profiles.
The synthetic accessibility of 2-(Pyrimidin-2-yloxy)benzonitrile is another factor contributing to its popularity in research laboratories. The compound can be synthesized through several well-established routes, including nucleophilic aromatic substitution reactions and coupling reactions involving aryl halides and pyrimidine nucleophiles. These synthetic methods are scalable and can be adapted for large-scale production if needed.
In conclusion, 2-(Pyrimidin-2-yloxy)benzonitrile (CAS No. 1159822-29-3) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structural features, combined with its diverse biological activities, make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to play a crucial role in advancing our understanding of complex biological processes and developing novel therapeutic strategies.
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